molecular formula C17H22N2O5 B2712370 Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate CAS No. 954615-29-3

Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate

Cat. No. B2712370
CAS RN: 954615-29-3
M. Wt: 334.372
InChI Key: PVVYALGFNQAKEY-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate is a chemical compound with the molecular formula C17H22N2O5. It is also known by other names such as 4-Oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoic Acid Ethyl Ester .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . The compound has a molecular weight of 334.372. It has a melting point of 41.0 45.0 °C and a boiling point of 178 °C/11 mmHg . It is soluble in methanol .

Scientific Research Applications

Chemical Structure Analysis

The complex molecular structure of compounds similar to ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate has been extensively studied, revealing their intricate hydrogen bonding and molecular interactions. For instance, a study on Dabigatran etexilate tetrahydrate highlighted the significance of intramolecular N—H⋯O hydrogen bonds and the role of water molecules in forming O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds, which are crucial for understanding the structural dynamics and stability of such compounds (Hong-qiang Liu et al., 2012).

Superoxide Dismutase Mimicry

Research on low molecular weight compounds, including oxazolidine derivatives, has demonstrated their potential in mimicking superoxide dismutase (SOD) activity. This capability suggests their application in therapeutic contexts, particularly in combating oxidative stress-related diseases. A study presented 2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine (OXANOH) as a potent SOD mimic, highlighting the role of such compounds in oxidative stress modulation (A. Samuni et al., 1988).

Enzymatic Activity Enhancement

Compounds structurally related to ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate have been explored for their potential to enhance enzymatic reactions. For example, derivatives of pyrazolopyrimidinyl keto-esters have shown a significant effect on increasing the reactivity of cellobiase, suggesting their utility in biocatalysis and enzymatic process optimization (Mohamed Abd & Gawaad Awas, 2008).

Polymorphism and Drug Development

The study of polymorphic forms of related ethyl ester compounds is crucial in drug development, particularly for understanding their physical and chemical properties under different conditions. Spectroscopic and diffractometric techniques have been employed to characterize polymorphic forms, offering insights into the stability, solubility, and bioavailability of pharmaceutical compounds (F. Vogt et al., 2013).

Synthesis Techniques

Innovative synthesis techniques for oxazolidinone derivatives, including palladium-catalyzed aminocyclization, demonstrate the versatility and efficiency of creating complex organic compounds. These methods not only expand the toolkit for chemical synthesis but also open new avenues for developing therapeutically valuable compounds (M. Kimura et al., 1997).

properties

IUPAC Name

ethyl 4-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methylamino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-3-23-16(21)9-8-15(20)18-10-14-11-19(17(22)24-14)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVYALGFNQAKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-(((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)amino)butanoate

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